molecular formula C2H6N2O4 B1242515 bis(Hydroxymethyl)nitramine CAS No. 108249-27-0

bis(Hydroxymethyl)nitramine

Cat. No.: B1242515
CAS No.: 108249-27-0
M. Wt: 122.08 g/mol
InChI Key: WRZHBAUINPFLED-UHFFFAOYSA-N
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Description

Bis(hydroxymethyl)nitramine (C₂H₆N₂O₄), also known as [(hydroxymethyl)(nitro)amino]methanol, is a nitramine derivative characterized by two hydroxymethyl (-CH₂OH) groups attached to a central nitramine (-N-NO₂) moiety . Key properties include:

  • Molecular weight: 122.08 g/mol
  • Structural features: 13 bonds (7 non-H bonds, 2 hydroxyl groups, 3 rotatable bonds) .
  • Synthesis and occurrence: Identified as a metabolite during the biodegradation of hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) under both aerobic and anaerobic conditions .
  • Applications: Primarily studied in environmental chemistry as a transient intermediate in explosive degradation pathways, leading to the formation of nitrous oxide (N₂O) .

Properties

CAS No.

108249-27-0

Molecular Formula

C2H6N2O4

Molecular Weight

122.08 g/mol

IUPAC Name

N,N-bis(hydroxymethyl)nitramide

InChI

InChI=1S/C2H6N2O4/c5-1-3(2-6)4(7)8/h5-6H,1-2H2

InChI Key

WRZHBAUINPFLED-UHFFFAOYSA-N

SMILES

C(N(CO)[N+](=O)[O-])O

Canonical SMILES

C(N(CO)[N+](=O)[O-])O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares bis(hydroxymethyl)nitramine with analogous nitramines and hydroxymethyl-containing compounds:

Compound Molecular Formula Functional Groups Key Applications/Properties References
This compound C₂H₆N₂O₄ Nitramine (-N-NO₂), 2 hydroxymethyl RDX biodegradation metabolite
Methylenedinitramine (O₂NNH)₂CH₂ Two nitro groups (-NO₂), methylene RDX biodegradation intermediate
BDNPN C₆H₁₀N₆O₁₀ Nitramine, 2 gem-dinitropropyl groups High-density explosive (1.78 g/cm³)
Bis(hydroxymethyl)-dihydroxyethylene urea C₅H₁₀N₂O₄ Urea core, 2 hydroxymethyl Textile cross-linking agent
DMPA C₅H₁₀O₄ Propionic acid, 2 hydroxymethyl Resins, coatings, adhesives
Key Observations:
  • Nitramine vs. Urea/Propionic Acid : this compound and BDNPN share a nitramine backbone but differ in substituents (hydroxymethyl vs. dinitropropyl). In contrast, urea- and propionic acid-based compounds lack explosive properties but share hydroxymethyl reactivity .
  • Biodegradation Role : Unlike methylenedinitramine, this compound is less stable and rapidly converts to N₂O, highlighting its transient role in RDX breakdown .

Thermal and Stability Properties

  • This compound: Limited direct thermal data, but its biodegradation suggests moderate stability under environmental conditions .
  • This principle may apply to this compound’s molecular packing .

Computational and Theoretical Insights

  • DFT/QSPR Studies : Substituent position (e.g., hydroxymethyl vs. nitro groups) on nitramines significantly impacts HOMO-LUMO gaps and stability. Hydroxymethyl groups in this compound likely reduce electron deficiency compared to nitro-substituted analogs like BDNPN .
  • Packing Density Paradox : challenges the assumption that higher packing density correlates with stability. For this compound, dense packing may increase repulsive interactions, analogous to odd-chain aliphatic compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
bis(Hydroxymethyl)nitramine
Reactant of Route 2
bis(Hydroxymethyl)nitramine

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